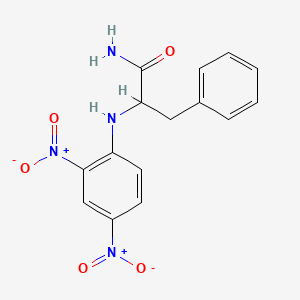
Decane-1,10-diyl bis(4-hydroxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1,10-diyl bis(4-hydroxybenzoate) is an organic compound with the molecular formula C24H30O6 It is a type of ester formed from decane-1,10-diol and 4-hydroxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decane-1,10-diyl bis(4-hydroxybenzoate) typically involves the esterification reaction between decane-1,10-diol and 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of decane-1,10-diyl bis(4-hydroxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decane-1,10-diyl bis(4-hydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decane-1,10-diyl bis(4-hydroxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of decane-1,10-diyl bis(4-hydroxybenzoate) involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis in biological environments, releasing the active components that exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane-1,10-diol: A precursor in the synthesis of decane-1,10-diyl bis(4-hydroxybenzoate).
4-Hydroxybenzoic acid: Another precursor used in the synthesis.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: A similar ester compound with different functional groups.
Uniqueness
Decane-1,10-diyl bis(4-hydroxybenzoate) is unique due to its specific combination of decane-1,10-diol and 4-hydroxybenzoic acid, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C24H30O6 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
10-(4-hydroxybenzoyl)oxydecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C24H30O6/c25-21-13-9-19(10-14-21)23(27)29-17-7-5-3-1-2-4-6-8-18-30-24(28)20-11-15-22(26)16-12-20/h9-16,25-26H,1-8,17-18H2 |
Clé InChI |
AAIYZNZVJSEINM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCCCCCCCCOC(=O)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate](/img/structure/B11543502.png)
![5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11543508.png)
![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11543520.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11543534.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11543539.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11543547.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11543556.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11543563.png)
![4-bromo-2-methoxy-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11543567.png)

![N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide](/img/structure/B11543581.png)
![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)

